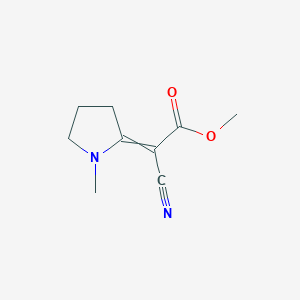
Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and their role as intermediates in organic synthesis . This compound is particularly interesting due to its unique structure, which combines a cyano group, a methyl ester, and a pyrrolidine ring, making it a versatile building block in synthetic chemistry.
Preparation Methods
The synthesis of Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of methyl cyanoacetate with a suitable amine under solvent-free conditions or in the presence of a catalyst . The reaction conditions can vary, but it often requires heating and stirring to achieve the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate and its derivatives involves interactions with various molecular targets and pathways. The cyano group and the pyrrolidine ring can interact with biological macromolecules, influencing their activity. For example, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Cyanoacetamide derivatives: These compounds contain the cyano group and are used in the synthesis of various heterocyclic compounds.
Methyl esters of other heterocycles: These compounds have similar ester functional groups and are used in organic synthesis. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
26978-74-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-3-4-8(11)7(6-10)9(12)13-2/h3-5H2,1-2H3 |
InChI Key |
QIZRANXONIQJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















